A Comprehensive Technical Guide on (2R)-1-cyclobutyl-2-methylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide on (2R)-1-cyclobutyl-2-methylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(2R)-1-cyclobutyl-2-methylpiperazine is a highly specialized, chiral diamine building block that has gained significant traction in modern medicinal chemistry. Predominantly utilized in the design of central nervous system (CNS) active agents, this compound serves as a critical pharmacophore in the development of Histamine H3 receptor antagonists and inverse agonists [1]. By leveraging its unique structural rigidity and tailored lipophilicity, drug development professionals can optimize receptor subtype selectivity, metabolic stability, and blood-brain barrier (BBB) penetration.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in GPCR targeting, and field-proven synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).
Physicochemical Properties & Molecular Characterization
The structural nuances of (2R)-1-cyclobutyl-2-methylpiperazine dictate its behavior in both synthetic workflows and biological systems. Below is a consolidated table of its core properties[2].
| Property | Value / Description |
| Chemical Name | (2R)-1-cyclobutyl-2-methylpiperazine |
| CAS Registry Number | 1241093-83-3 |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
| SMILES String | C[C@H]1N(C2CCC2)CCNC1 |
| Stereochemistry | (2R) configuration |
| Physical State | Colorless to pale yellow oil (typical at RT) |
| Reactive Site | N4 (Secondary amine, sterically unhindered) |
Structural Causality in Drug Design
The piperazine ring is a privileged scaffold, but its unsubstituted form often suffers from promiscuous target binding and rapid oxidative metabolism. The modifications in (2R)-1-cyclobutyl-2-methylpiperazine solve these issues through two specific mechanisms:
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The (2R)-Methyl Group: The introduction of a methyl group at the C2 position introduces a chiral center that restricts the conformational flexibility of the piperazine ring. To minimize 1,3-diaxial steric clashes, the methyl group adopts an equatorial position. This locks the pharmacophore into a specific bioactive conformation, dramatically enhancing selectivity for the H3 receptor over H1 or H4 subtypes[3].
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The N1-Cyclobutyl Substitution: The cyclobutyl ring provides a highly specific degree of steric bulk and lipophilicity. It fits optimally into the hydrophobic binding pocket of the H3 receptor while modulating the pKa of the adjacent N1 nitrogen. This ensures the nitrogen remains protonated at physiological pH, allowing it to form a critical salt bridge with a conserved aspartate residue in the GPCR transmembrane domain.
Role in Drug Discovery: Histamine H3 Receptor Antagonism
The Histamine H3 receptor is a Gi/o-protein coupled receptor (GPCR) located primarily on presynaptic neurons in the CNS[4]. It functions as both an autoreceptor and a heteroreceptor, inhibiting the release of histamine, acetylcholine, dopamine, and serotonin[3].
By incorporating (2R)-1-cyclobutyl-2-methylpiperazine into a larger molecular scaffold (such as an aryl amide or ether), researchers create potent H3 antagonists. Blocking this receptor removes the inhibitory feedback loop, thereby upregulating neurotransmitter release. This mechanism holds immense preclinical and clinical promise for treating cognitive disorders (e.g., Alzheimer's disease), narcolepsy, and obesity[3].
Fig 1: Mechanism of H3 receptor antagonism by (2R)-1-cyclobutyl-2-methylpiperazine derivatives.
Synthetic Workflows & Experimental Protocols
To utilize CAS 1241093-83-3 effectively, it is typically coupled to an aryl aldehyde or aryl halide core. Because the N1 position is already functionalized with a cyclobutyl group, the secondary amine at N4 serves as the regioselective attachment point[1].
Below is a self-validating protocol for the Regioselective Reductive Amination of (2R)-1-cyclobutyl-2-methylpiperazine with a target aldehyde.
Protocol: Regioselective Reductive Amination at N4
Step 1: Imine Formation
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Procedure: Dissolve the target aryl aldehyde (1.0 eq) and (2R)-1-cyclobutyl-2-methylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2 hours.
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Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, which permits mild heating (up to 60 °C) if the aldehyde is sterically hindered. The slight excess of the chiral amine ensures complete consumption of the valuable aldehyde core.
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Self-Validation: Monitor the reaction via LC-MS. Do not proceed to the reduction step until the aldehyde peak is <5% by UV area. This prevents the reducing agent from converting unreacted starting material into an unwanted benzyl alcohol byproduct.
Step 2: Selective Reduction
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Procedure: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Stir for 4-12 hours at room temperature.
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Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. Unlike NaBH4, it selectively reduces the transient iminium ion without reducing residual aldehydes, ensuring high yields of the target tertiary amine.
Step 3: Quenching and Workup
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Procedure: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Causality: A basic quench neutralizes the acetic acid generated by the reducing agent. This ensures the newly formed basic nitrogen at N4 is fully deprotonated (free-base form), driving the product into the organic layer during extraction.
Step 4: Analytical Validation
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Procedure: Purify the crude mixture via silica gel flash chromatography (typically using a DCM/MeOH/NH4OH gradient). Analyze the purified product via Chiral HPLC and 1H-NMR.
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Causality: 1H-NMR confirms the regioselectivity of the alkylation at N4 (noted by the disappearance of the N4-H proton and the downfield shift of the C3/C5 protons). Chiral HPLC is mandatory to confirm that the (2R) stereocenter did not undergo epimerization during the slightly acidic reduction phase, ensuring the final API maintains its required enantiomeric purity.
Fig 2: Standard reductive amination workflow incorporating the chiral piperazine building block.
References
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WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists. Google Patents.
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1241093-83-3 | (2R)-1-cyclobutyl-2-methylpiperazine. BLD Pharm.
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Lovenberg, T. W., et al. (1999). Cloning and Functional Expression of the Human Histamine H3 Receptor. Molecular Pharmacology, 55(6), 1101-1107.
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Esbenshade, T. A., et al. (2006). Histamine H3 receptor antagonists: Preclinical promise for treating obesity and cognitive disorders. Molecular Interventions, 6(2), 77-88.
Sources
- 1. WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists - Google Patents [patents.google.com]
- 2. 1241093-83-3|(2R)-1-cyclobutyl-2-methylpiperazine|BLD Pharm [bldpharm.com]
- 3. WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists - Google Patents [patents.google.com]
- 4. PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620 [data.epo.org]
